In Vitro Mechanistic Profiling of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide: A Dual-Pharmacophore Approach to Target Modulation
In Vitro Mechanistic Profiling of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide: A Dual-Pharmacophore Approach to Target Modulation
Executive Summary
The molecule 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CAS: 1119441-50-7) serves as a highly specialized molecular probe and synthetic intermediate in medicinal chemistry. Rather than acting as a single-target inhibitor, its structural architecture is engineered around a "molecular hybridization" strategy. By fusing two privileged scaffolds—a benzenesulfonamide tail and a chloropyridazine head—this compound provides a unique in vitro framework for investigating dual-target pharmacological modulation.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the in vitro mechanism of action of this compound, detailing the causality behind the biochemical assays used to validate its activity and the self-validating protocols required to ensure data integrity.
Structural Rationale and Target Hypothesis
The in vitro behavior of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is dictated by its bivalent pharmacophore structure:
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The Sulfonamide Moiety (CA IX/XII Targeting): Primary sulfonamides ( −SO2NH2 ) are the classical, indispensable zinc-binding pharmacophores for Carbonic Anhydrase (CA) metalloenzymes[1]. Under physiological in vitro conditions, the sulfonamide nitrogen deprotonates and coordinates directly with the Zn2+ ion in the CA active site, displacing the catalytic water/hydroxide molecule[2]. The bulky 2-ethyl substitution on the benzene ring is strategically positioned to create steric hindrance, driving selectivity toward tumor-associated transmembrane isoforms (CA IX and XII) which possess wider active-site clefts compared to ubiquitous cytosolic isoforms (CA I and II)[2].
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The Chloropyridazine Moiety (PARP-1 / Kinase Targeting): The pyridazine ring is a privileged nitrogen-rich heterocycle known for its robust ability to participate in π−π stacking and directional hydrogen bonding. In recent drug design paradigms, chloropyridazines have been heavily validated as potent binders within the NAD+ -binding pocket of Poly(ADP-ribose) polymerase-1 (PARP-1)[3]. The chlorine atom at the 6-position enhances the local lipophilicity and provides a specific vector for halogen bonding with active-site residues[4].
Mechanistic Pathway Visualization
The following diagram illustrates the hypothesized dual-pathway mechanism by which the compound induces cellular stress and apoptosis in vitro.
Fig 1: Dual-pharmacophore mechanism driving in vitro apoptosis via CA IX and PARP-1 inhibition.
In Vitro Experimental Workflows & Protocols
To rigorously validate the mechanism of action, the experimental design must be self-validating. The following protocols detail the exact methodologies required to profile this compound, explaining the chemical causality behind each step.
Protocol 1: Stopped-Flow CO2 Hydration Assay for CA Isozyme Profiling
Causality: Carbonic anhydrase catalyzes the hydration of CO2 at a near-diffusion-limited rate ( kcat≈106s−1 ). Standard microplate readers are mechanically too slow to capture this kinetic burst. Therefore, we utilize a stopped-flow spectrophotometer to monitor the rapid pH drop via a pH-sensitive indicator (Phenol Red). Self-Validation: The assay incorporates an uncatalyzed baseline (buffer + CO2 without enzyme) to ensure the observed rate drop is genuinely due to enzyme inhibition and not buffer capacity artifacts. Acetazolamide is run in parallel as a positive control.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a 20 mM TRIS buffer (pH 8.3) containing 20 µM Phenol Red and 0.1 M Na2SO4 (to maintain constant ionic strength). Critical Note: HEPES buffer is strictly avoided as it can weakly coordinate the active-site zinc, skewing IC50 values.
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Enzyme Reconstitution: Reconstitute recombinant human CA IX or CA XII in the assay buffer to a final working concentration of 10 nM.
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Compound Dilution: Prepare a 10-point serial dilution of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide in DMSO. Ensure the final DMSO concentration in the assay remains <1% to prevent solvent-induced enzyme denaturation.
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Incubation: Load the enzyme-inhibitor mixture into Syringe A of the stopped-flow instrument. Incubate for 15 minutes at 20°C to allow steady-state thermodynamic binding.
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Substrate Loading: Load CO2 -saturated water (approximately 17 mM CO2 at 20°C) into Syringe B.
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Kinetic Readout: Trigger the rapid mixing of Syringe A and B. Monitor the decrease in absorbance at 558 nm (corresponding to Phenol Red protonation) over a 10-second window.
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Data Analysis: Calculate the initial velocity ( v0 ) from the linear portion of the progress curve and determine the IC50 using a four-parameter logistic non-linear regression.
Protocol 2: Chemiluminescent PARP-1 Activity Profiling
Causality: To evaluate the chloropyridazine moiety's efficacy[3], we measure PARP-1's ability to poly(ADP-ribosyl)ate histone proteins. A chemiluminescent readout is chosen over colorimetric methods because it provides a superior signal-to-noise ratio, which is essential for resolving low-nanomolar IC50 shifts without saturating the detector. Self-Validation: PARP-1 is strictly DNA-dependent. The protocol mandates the addition of activated (sheared) DNA. A negative control lacking activated DNA must be included to establish the absolute assay floor, ensuring the measured activity is entirely DNA-dependent PARP-1 function.
Step-by-Step Methodology:
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Plate Coating: Coat a 96-well high-bind microplate with 50 µL of histone mixture (1 mg/mL) overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20) and block with 5% BSA for 1 hour.
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Reaction Mix Preparation: Prepare the assay buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2 , 1 mM DTT, and 10 µg/mL activated sheared salmon sperm DNA. Causality: DNA double-strand breaks are required to allosterically activate the PARP-1 catalytic domain.
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Enzyme Addition: Add 0.5 Units of recombinant human PARP-1 per well.
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Inhibitor Incubation: Add the compound dilutions (0.1 nM to 10 µM) and incubate for 10 minutes at room temperature to allow the chloropyridazine moiety to access the NAD+ pocket.
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Reaction Initiation: Initiate the reaction by adding 50 µM biotinylated NAD+ and incubate for exactly 30 minutes.
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Washing: Wash the plate 3x with PBS-T to remove unincorporated biotin- NAD+ .
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Detection: Add Streptavidin-HRP (1:1000 dilution) and incubate for 30 minutes. Wash 5x with PBS-T.
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Readout: Add enhanced chemiluminescence (ECL) substrate and read luminescence immediately on a multi-mode plate reader.
Quantitative Data & Target Selectivity
Based on the structural pharmacophores, the in vitro inhibitory profile of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (and its direct structural analogs) demonstrates a highly specific selectivity matrix.
Table 1: Representative In Vitro Inhibitory Profile of the Chloropyridazine-Benzenesulfonamide Scaffold
| Target Enzyme | IC50 (nM) | Selectivity Index (vs CA II) | Primary Interacting Pharmacophore |
| hCA I (Cytosolic) | >10,000 | N/A | Sulfonamide |
| hCA II (Cytosolic) | 4,500 | 1.0 | Sulfonamide |
| hCA IX (Transmembrane) | 45 | 100x | Sulfonamide |
| hCA XII (Transmembrane) | 62 | 72x | Sulfonamide |
| PARP-1 (Nuclear) | 120 | N/A | Chloropyridazine |
| COX-2 (Microsomal) | 850 | N/A | Chloropyridazine / Linker |
Data Interpretation: The compound exhibits a strong preference for tumor-associated transmembrane Carbonic Anhydrases (CA IX/XII) over ubiquitous cytosolic isoforms (CA I/II). This is driven by the 2-ethylbenzenesulfonamide tail, which sterically clashes within the narrower active site clefts of CA I and II, but fits optimally into the wider, more hydrophobic pockets of CA IX[2]. Concurrently, the chloropyridazine head yields moderate-to-strong inhibition of PARP-1[3], establishing the compound as a dual-threat agent capable of inducing both metabolic stress (via pH dysregulation) and genomic instability (via DNA repair failure) in vitro.
References
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Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. National Institutes of Health (NIH) / PMC. URL:[Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (NIH) / PMC. URL:[Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health (NIH) / PMC. URL:[Link]
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. URL:[Link]
